Cas no 1807190-05-1 (1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene)

1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene 化学的及び物理的性質
名前と識別子
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- 1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene
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- インチ: 1S/C7H4BrF2NO3/c8-4-1-2-5(11(12)13)6(10)7(4)14-3-9/h1-2H,3H2
- InChIKey: GRIATUNVCBOCNT-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1OCF)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 214
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 55
1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013016955-1g |
1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene |
1807190-05-1 | 97% | 1g |
1,504.90 USD | 2021-06-25 | |
Alichem | A013016955-500mg |
1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene |
1807190-05-1 | 97% | 500mg |
806.85 USD | 2021-06-25 | |
Alichem | A013016955-250mg |
1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene |
1807190-05-1 | 97% | 250mg |
475.20 USD | 2021-06-25 |
1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzeneに関する追加情報
Introduction to 1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene (CAS No. 1807190-05-1)
1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene (CAS No. 1807190-05-1) is a multifunctional organic compound with a unique combination of bromine, fluorine, and nitro functionalities. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. The presence of multiple reactive groups makes it a valuable intermediate for the synthesis of complex molecules and functional materials.
The chemical structure of 1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene is characterized by a benzene ring substituted with a bromo group at the 1-position, two fluoro groups at the 3 and 2 positions, and a nitro group at the 4-position. The fluoromethoxy group at the 2-position adds further complexity and reactivity to the molecule. This unique arrangement of substituents imparts specific physical and chemical properties that are crucial for its applications.
In the pharmaceutical industry, 1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene has been explored as a key intermediate in the synthesis of various drugs. The bromo and fluoro functionalities can be selectively transformed into other functional groups, making it a versatile starting material for drug discovery and development. Recent studies have shown that compounds derived from this intermediate exhibit promising biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
One notable application of 1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene is in the synthesis of fluorinated pharmaceuticals. Fluorine atoms are known to enhance the metabolic stability and bioavailability of drugs, making them more effective in treating various diseases. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts.
In materials science, 1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene has potential applications in the development of functional materials such as polymers and coatings. The presence of bromo and nitro groups can be utilized to introduce cross-linking or other reactive functionalities into polymer chains, leading to materials with improved mechanical properties and thermal stability. Additionally, the fluorinated nature of the molecule can enhance the hydrophobicity and chemical resistance of these materials.
The synthesis of 1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include electrophilic aromatic substitution reactions followed by selective functional group transformations. Recent advancements in catalytic methods have also facilitated more efficient and environmentally friendly syntheses of this compound.
In terms of safety and handling, it is important to note that 1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene should be handled with appropriate precautions due to its reactivity and potential health hazards. Proper personal protective equipment (PPE) should be used when working with this compound, and it should be stored in a well-ventilated area away from incompatible substances.
The future prospects for 1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene are promising. Ongoing research is focused on expanding its applications in drug discovery, materials science, and other fields. As new synthetic methods are developed and optimized, it is likely that this compound will continue to play a significant role in advancing scientific knowledge and technological innovation.
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